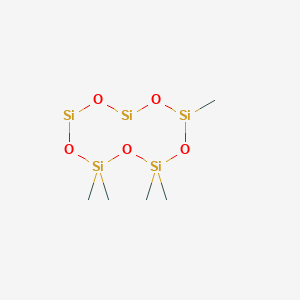![molecular formula C21H14N2 B14358668 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile CAS No. 92524-33-9](/img/structure/B14358668.png)
4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile is a chemical compound known for its unique structure, which includes a fluorenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile typically involves the condensation of 9H-fluoren-2-carbaldehyde with 4-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the fluorenyl and benzonitrile moieties.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
Uniqueness
4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile is unique due to its combination of a fluorenyl group and a benzonitrile moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
92524-33-9 |
|---|---|
Molecular Formula |
C21H14N2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(9H-fluoren-2-ylmethylideneamino)benzonitrile |
InChI |
InChI=1S/C21H14N2/c22-13-15-5-8-19(9-6-15)23-14-16-7-10-21-18(11-16)12-17-3-1-2-4-20(17)21/h1-11,14H,12H2 |
InChI Key |
CGDNPOVHYRWZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C=NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)


![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)


![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)


